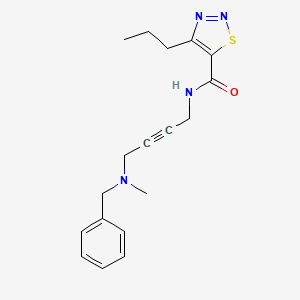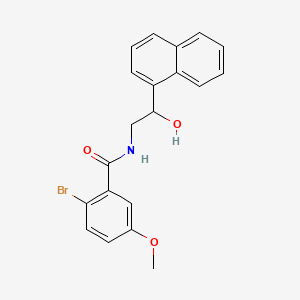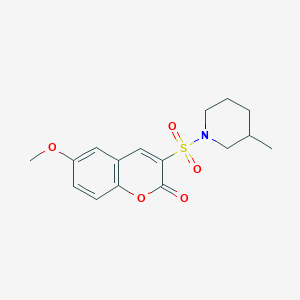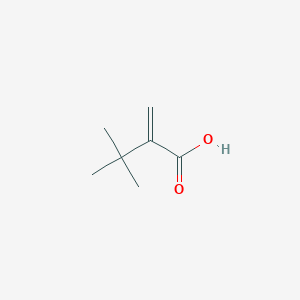
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide, also known as FMF-04-159-2, is a novel small molecule inhibitor that has shown promising results in scientific research studies. This compound has been synthesized using a specific method and has been found to have potential applications in various fields of research.
作用机制
Target of Action
The compound, also known as “F2722-0112”, is a potent inhibitor of poly (ADP-ribose) polymerase . This enzyme plays a crucial role in DNA repair and programmed cell death, making it a significant target for anticancer therapies .
Mode of Action
F2722-0112 interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function . This inhibition prevents the repair of damaged DNA in cancer cells, leading to cell death .
Biochemical Pathways
The compound affects the DNA repair pathway. By inhibiting poly (ADP-ribose) polymerase, it prevents the repair of single-strand DNA breaks . This leads to the accumulation of DNA damage, resulting in cell death, particularly in cancer cells that have defective DNA repair mechanisms .
Result of Action
The primary result of F2722-0112’s action is the induction of cell death in cancer cells . By inhibiting DNA repair, it causes the accumulation of DNA damage, leading to cell death. This makes it a potential candidate for anticancer therapies .
实验室实验的优点和局限性
One of the main advantages of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide for lab experiments is its potent and specific inhibition of DHODH. This makes it a useful tool for studying the role of this enzyme in various biological processes. In addition, the low toxicity and good pharmacokinetic properties of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide make it a safe and effective compound for use in animal studies.
One limitation of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide for lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in certain experimental settings. In addition, the high cost of synthesizing N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide may limit its availability for use in lab experiments.
未来方向
There are several future directions for the scientific research on N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide. One potential direction is the further development of this compound as a therapeutic agent for cancer, neurodegenerative diseases, and autoimmune diseases. Another direction is the study of the mechanism of action of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide and its effects on various biological processes. Finally, the synthesis of analogs of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide with improved properties may lead to the development of more effective and safe therapeutic agents.
合成方法
The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 2,3-dimethoxybenzoic acid and 2-methyl-4-oxo-3,4-dihydroquinazoline. The reaction involves the formation of an amide bond between the two starting materials, followed by the addition of a fluoro group to the resulting compound. The final product is purified using various techniques, including column chromatography and recrystallization.
科学研究应用
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide has been found to have potential applications in various fields of scientific research, including cancer research, neuroscience, and immunology. In cancer research, this compound has shown promising results as a potential treatment for certain types of cancer, including breast cancer and lung cancer. In neuroscience, N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide has been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, this compound has been found to have potential as an immunomodulatory agent, which could be useful in the treatment of autoimmune diseases.
属性
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-14-26-19-9-5-4-7-16(19)24(30)28(14)15-11-12-18(25)20(13-15)27-23(29)17-8-6-10-21(31-2)22(17)32-3/h4-13H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMJRPDJBDRYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2424754.png)
![2-Cyclopropyl-5-((4-fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2424755.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424756.png)




![4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2424767.png)
![ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2424770.png)

![5-(Difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2424773.png)


